molecular formula C19H25N3O3S B11467343 (S)-2-[5-(4-Methyl-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-[5-(4-Methyl-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B11467343
M. Wt: 375.5 g/mol
InChI Key: HLOVLMHAANLYAV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sulfur-containing compounds, tert-butyl esters, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and advanced purification techniques to isolate the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets in the body. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyrrolidine-based molecules. Examples include:

Uniqueness

The uniqueness of TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H25N3O3S/c1-13-7-9-14(10-8-13)12-26-17-21-20-16(24-17)15-6-5-11-22(15)18(23)25-19(2,3)4/h7-10,15H,5-6,11-12H2,1-4H3/t15-/m0/s1

InChI Key

HLOVLMHAANLYAV-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)[C@@H]3CCCN3C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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